molecular formula C11H7N3O3 B1309067 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869947-19-3

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1309067
CAS No.: 869947-19-3
M. Wt: 229.19 g/mol
InChI Key: WVANFBWIAZCONH-UHFFFAOYSA-N
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Description

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both furan and pyrazolo[1,5-a]pyrimidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of furan-2-carbaldehyde with 3-amino-1H-pyrazole under acidic conditions to form the intermediate pyrazolo[1,5-a]pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its combination of furan and pyrazolo[1,5-a]pyrimidine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-11(16)7-6-10-12-4-3-8(14(10)13-7)9-2-1-5-17-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVANFBWIAZCONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=CC(=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200961
Record name 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869947-19-3
Record name 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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